molecular formula C8H9N3O3 B595790 N-(4-Methyl-3-nitropyridin-2-yl)acetamide CAS No. 150991-79-0

N-(4-Methyl-3-nitropyridin-2-yl)acetamide

Cat. No. B595790
M. Wt: 195.178
InChI Key: GUFBUIQPFAKZPM-UHFFFAOYSA-N
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Description

“N-(4-Methyl-3-nitropyridin-2-yl)acetamide” is a chemical compound with the molecular formula C₈H₉N₃O₃ . It has a molecular weight of 195.18 daltons . The compound’s canonical SMILES is CC1=C(C(=NC=C1)NC(=O)C)N+[O-] .


Synthesis Analysis

The synthesis of “N-(4-Methyl-3-nitropyridin-2-yl)acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions can yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .


Molecular Structure Analysis

The InChI of “N-(4-Methyl-3-nitropyridin-2-yl)acetamide” is InChI=1S/C8H9N3O3/c1-5-3-4-9-8(10-6(2)12)7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12) . The InChIKey is GUFBUIQPFAKZPM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(4-Methyl-3-nitropyridin-2-yl)acetamide” has a molecular weight of 195.18 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Anti-tubercular Agents

  • Scientific Field : Pharmacology and Medicinal Chemistry .
  • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Synthesis and Reactions of Nitropyridines

  • Scientific Field : Organic Chemistry .
  • Application Summary : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .
  • Methods of Application : When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
  • Results : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

properties

IUPAC Name

N-(4-methyl-3-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-3-4-9-8(10-6(2)12)7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFBUIQPFAKZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682411
Record name N-(4-Methyl-3-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methyl-3-nitropyridin-2-yl)acetamide

CAS RN

150991-79-0
Record name N-(4-Methyl-3-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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